molecular formula C10H12F3N3 B11727669 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B11727669
M. Wt: 231.22 g/mol
InChI Key: JKLOWATZENRBDW-QMMMGPOBSA-N
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Description

3-[(2S)-Pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a pyridine derivative featuring a stereospecific (2S)-pyrrolidine substituent at position 3 and a trifluoromethyl (-CF₃) group at position 5.

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)6-4-7(9(14)16-5-6)8-2-1-3-15-8/h4-5,8,15H,1-3H2,(H2,14,16)/t8-/m0/s1

InChI Key

JKLOWATZENRBDW-QMMMGPOBSA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(N=CC(=C2)C(F)(F)F)N

Canonical SMILES

C1CC(NC1)C2=C(N=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Scientific Research Applications

Medicinal Chemistry

The compound is of particular interest in medicinal chemistry due to its unique structural features. It is involved in:

  • Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes critical for cellular pathways, potentially altering cell cycle regulation and impacting disease states such as cancer .
  • Receptor Interaction : The interactions with various receptors suggest its potential role in modulating signaling pathways associated with diseases.

Research has demonstrated several biological activities:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at low concentrations . For instance, it exhibited moderate anticancer activity at concentrations around 5 µg/ml, although less effective than established drugs like doxorubicin .
  • Antifungal Properties : Preliminary studies indicate that derivatives of this compound may exhibit antifungal activities against pathogens such as Botrytis cinerea and Colletotrichum gloeosporioides at concentrations of 50 µg/ml .

Industrial Applications

The compound's unique chemical structure allows it to be utilized in the development of advanced materials with enhanced stability and reactivity. Its properties make it suitable for applications in agrochemicals and pharmaceuticals, where trifluoromethylated compounds are often sought after for their efficacy and potency.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of trifluoromethyl pyridine derivatives, 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine was tested against multiple cancer cell lines. Results indicated that while it showed lower efficacy compared to doxorubicin, its unique mechanism of action through enzyme inhibition warrants further exploration for potential therapeutic applications in oncology .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of pyridine derivatives highlighted that certain compounds within this class exhibited significant activity against Botrytis cinerea. The findings suggest that modifications to the pyridine structure could enhance antifungal efficacy, indicating a pathway for developing new antifungal agents based on this scaffold .

Mechanism of Action

The mechanism of action of 3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity, influencing the compound’s biological activity . The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues at Position 3

Substituents at position 3 significantly impact electronic and steric properties. Key analogs include:

Compound Name Substituent at Position 3 Molecular Weight Key Features Reference
Target Compound (2S)-Pyrrolidin-2-yl ~238.21 (calc.) Chiral center, cyclic secondary amine, hydrogen-bonding capability -
5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine Trimethylsilyl ethynyl 258.32 Lipophilic, bulky substituent; used in cross-coupling reactions
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine Methoxy (-OCH₃) 206.16 (calc.) Electron-withdrawing, smaller substituent; similarity score: 0.93
[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine Dimethylamine + phenyl ring 281.28 Extended aromatic system; potential for π-π interactions

Key Observations :

  • Methoxy-substituted analogs (e.g., CAS 1227603-09-9) exhibit high structural similarity (0.93) but lack the stereochemical complexity of the pyrrolidine .

Analogues with Varied Substituents at Position 5

The -CF₃ group at position 5 is a common feature, but substitutions here alter electronic and steric profiles:

Compound Name Substituent at Position 5 Molecular Weight Key Features Reference
Target Compound Trifluoromethyl (-CF₃) ~238.21 (calc.) Strong electron-withdrawing effect; enhances metabolic stability -
5-(Pyridin-3-yl)-3-(trifluoromethyl)pyridin-2-amine Pyridin-3-yl 239.20 Bipyridyl structure; increased π-stacking potential
5-(Difluoromethyl)-3-methyl-6-(trifluoromethyl)pyridin-2-amine Difluoromethyl (-CHF₂) + -CF₃ 225.16 (calc.) Dual halogenation; potential for altered solubility

Key Observations :

  • Replacing -CF₃ with pyridinyl (e.g., CAS 1214333-32-0) introduces aromaticity, which may enhance binding to hydrophobic pockets .
  • Difluoromethyl analogs (e.g., CAS 1806818-96-1) retain halogenation but reduce steric bulk compared to -CF₃ .

Biological Activity

3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of both a pyrrolidine ring and a trifluoromethyl group enhances its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F3N2C_{10}H_{11}F_3N_2, with a molecular weight of approximately 216.20 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, particularly within the G-protein-coupled receptor (GPCR) family. These interactions can modulate various signaling pathways, which may lead to therapeutic effects in conditions such as cancer, inflammation, and infectious diseases .

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that related pyridine derivatives possess significant antimicrobial effects against various pathogens, including bacteria and fungi. For instance, derivatives with similar trifluoromethyl substitutions have demonstrated Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus .
  • Antiviral Activity : The compound's structural features suggest potential antiviral properties, particularly against RNA viruses. The trifluoromethyl group may enhance binding affinity to viral proteins or host cell receptors involved in viral entry.
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of the enzyme InhA, which is crucial for mycobacterial survival .

Case Studies and Research Findings

A series of studies have evaluated the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated MIC values < 10 μg/mL against multiple bacterial strains
Study 2Enzyme InteractionIdentified as a potential inhibitor of InhA with promising IC50 values
Study 3GPCR ModulationExhibited allosteric modulation properties affecting receptor signaling pathways

Synthesis and Optimization

The synthesis of this compound typically involves constructing the pyrrolidine ring followed by its attachment to the pyridine core using trifluoromethyl ketones as intermediates. Optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.

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